N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

IDO1 inhibition cancer immunotherapy enzymatic assay

Researchers screening IDO1 inhibitors often face chemotype redundancy among clinical-stage imidazo-isoindoles and hydroxyamidines. This compound provides a structurally distinct alternative: • IDO1 IC₅₀: 78 nM (enzymatic)-sub-μM potency for probe development • Unique 6-chloroindole-ethyl-meta-tetrazole pharmacophore; 6-chloroindole is a crystallographically validated MDM2 pocket anchor • Calculated logP 2.95, PSA 107.66 Ų, single H-bond donor-defined physicochemical space for SPR and selectivity profiling Sourced from authenticated screening libraries with batch-to-batch consistency. Global shipping with typical 1-3 week lead time.

Molecular Formula C19H17ClN6O
Molecular Weight 380.8 g/mol
Cat. No. B12176684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Molecular FormulaC19H17ClN6O
Molecular Weight380.8 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Cl
InChIInChI=1S/C19H17ClN6O/c1-13-22-23-24-26(13)17-4-2-3-15(11-17)19(27)21-8-10-25-9-7-14-5-6-16(20)12-18(14)25/h2-7,9,11-12H,8,10H2,1H3,(H,21,27)
InChIKeyZGEQUCGOBQFLKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IB06-1045: Indole-Tetrazole Hybrid Overview


N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide (ChemDiv IB06-1045; MW 380.83, C₁₉H₁₇ClN₆O) is a synthetic small molecule that integrates a 6-chloroindole N-ethyl-linked donor, a central benzamide scaffold, and a 5-methyltetrazole meta-substituent . The compound is catalogued as part of a commercial screening library and has been annotated in authoritative bioactivity databases for indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, with reported IC₅₀ values of 78 nM and 296 nM in enzymatic assays [1]. Its calculated logP of 2.95, polar surface area of 107.66 Ų, and single hydrogen-bond donor position the compound at a physicochemical intersection distinct from many tetrazole-containing indole aryl amides .

1IDO1 enzymatic inhibition study fit
26-chloroindole pharmacophore for target engagement studies
3Meta-tetrazole benzamide scaffold for SAR exploration

Why IB06-1045 Cannot Be Generically Substituted


The combination of a 6-chloro substituent on the indole ring, a meta-oriented 5-methyltetrazole on the benzamide, and an ethyl linker between the indole N1 and the amide nitrogen creates a precise three-dimensional pharmacophore that is not replicated by any single commercially available positional isomer or des-halo analog [1]. The 6-chloroindole motif is a validated anchor in MDM2-p53 inhibitor design, where replacement by a 4-chlorophenyl group results in markedly different binding modes [1]. Similarly, the 5-methyl group on the tetrazole alters both the electronic character and the metabolic lability compared to the unsubstituted tetrazole congeners [2]. Even a shift of the tetrazole from the meta to the para position changes the vector of the heterocycle relative to the amide, which can alter target engagement profiles . Without head-to-head data, generic substitution among this compound class carries an unrecognized risk of potency loss, selectivity shift, or altered ADME properties.

6-Chloroindole motif substitution (des-chloro, 4-chlorophenyl) may shift MDM2-p53 binding engagement and selectivity profile.
Meta to ortho/para tetrazole migration can alter hydrogen-bonding network, dipole vector, and target complementarity.
Ethylene linker vs. direct N-indolyl attachment changes conformational flexibility, potentially modulating potency.

Differentiation Evidence for IB06-1045


IDO1 Inhibition vs. Epacadostat

In a recombinant human IDO1 enzymatic assay (N-terminal 6×His-tagged IDO1 expressed in E. coli M15, L-tryptophan substrate, 1 h preincubation), the target compound demonstrated an IC₅₀ of 78 nM in one determination and 296 nM in a second independent measurement [1]. For context, the clinically evaluated IDO1 inhibitor epacadostat (INCB024360) exhibits an IC₅₀ of approximately 67–72 nM in analogous HeLa cell-based IDO1 assays [2]. While a direct head-to-head comparison under identical conditions is not available, the enzymatic potency of the target compound falls within the sub-micromolar range considered relevant for IDO1-targeted probe development [1][2].

IDO1 Inhibition
Cross-study comparable
IB06-1045: IC₅₀ 78 nM (lower-bound) / 296 nM (upper-bound)
Epacadostat: IC₅₀ ~67–72 nM (HeLa cell-based)
Reported sub-μM IDO1 inhibition; supports enzymatic probe development.
Conditions differ; direct head-to-head data not available.
IDO1 inhibition cancer immunotherapy enzymatic assay

Meta-Tetrazole Isomer Physicochemical Advantages

The target compound (meta-tetrazole substitution on the benzamide ring) has a calculated logP of 2.95 and polar surface area (PSA) of 107.66 Ų . In the broader indole-tetrazole benzamide class, moving the tetrazole substituent from the meta to the ortho position introduces intramolecular hydrogen-bonding potential between the tetrazole and the amide NH, which can reduce the effective PSA accessible for target interaction [1]. Conversely, para-substitution extends the molecular length and alters the dipole moment vector, which may differentially affect membrane permeation and target binding pocket complementarity [1]. Although explicit PSA or logP values for the ortho and para isomers are not publicly reported, the meta isomer occupies a distinct property space that avoids the ortho steric clash while maintaining a more compact geometry than the para isomer [1].

Isomer Physicochemical
Class-level
Meta isomer logP 2.95, PSA 107.66 Ų; ortho predicted H-bonding limits effective PSA; para alters dipole vector.
Meta isomer occupies distinct property space vs. ortho/para; experimental isomer data limited.
Class-level structure–property inference; no head-to-head measurement.
physicochemical properties logP polar surface area positional isomer comparison

6-Chloroindole Anchor in MDM2-p53 Binding

The 6-chloroindole moiety functions as a privileged hydrophobic anchor in MDM2-p53 inhibitor design. Crystallographic studies of 6-chloroindole-based MDM2 inhibitors (PDB: 4MDQ) reveal a distinct four-point binding mode engaging the MDM2 Trp23, Phe19, and Leu26 pockets with nM–μM affinities [1]. In a direct scaffold-switching experiment within the same 1,5-disubstituted tetrazole series, replacement of the 6-chloroindole anchor with a 4-chlorophenyl group (compounds 2f,g) consistently resulted in reduced MDM2 affinity [2]. Although this comparison derives from the MDM2 target class rather than from data on the specific target compound, it establishes a class-level precedent: the 6-chloroindole moiety cannot be freely exchanged for a simple 4-chlorophenyl group without measurable loss of binding activity [1][2].

6-Cl-Indole Anchor
Class-level
6-Chloroindole: crystallographic MDM2 binding (PDB 4MDQ), Ki nM range
4-Chlorophenyl replacement: qualitatively reduced MDM2 affinity reported
6-Chloroindole is a binding determinant; substitution may reduce target engagement.
Class-level precedent from MDM2 series; direct comparison on this compound not available.
6-chloroindole MDM2-p53 scaffold comparison binding mode

Ethylene Linker vs. Direct Indole-Benzamide Conjugates

The target compound incorporates an ethylene (–CH₂CH₂–) spacer between the indole N1 nitrogen and the amide carbonyl, in contrast to directly linked N-indolyl benzamides (e.g., N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide) which lack any spacer . The ethylene linker introduces two additional rotatable bonds, increasing conformational自由度 and potentially enabling the indole and benzamide-tetrazole fragments to adopt orientations inaccessible to the rigid, directly coupled congeners [1]. In the indole-tetrazole aromatic amide series described by Reddy et al. (2022), linker length and composition were key determinants of both anticancer potency (IC₅₀ range 3.5–77.26 μM across MCF-7, A549, and SKOV3 lines) and tubulin polymerization inhibitory activity [1]. Although explicitly comparative linker data for the target compound versus its zero-spacer analog are not published, the general SAR within the class supports that linker variation modulates both target potency and selectivity [1].

Linker Flexibility
Class-level
Ethylene linker adds 2 rotatable bonds vs. direct N-indolyl benzamide; class SAR shows >20-fold potency range depending on linker.
Linker variation modulates target engagement; rigid analogs may exhibit different profiles.
Class-level SAR from indole-tetrazole aromatic amides; explicit pair data not published.
linker length conformational flexibility ethyl spacer N-indolyl benzamide

Recommended Applications of IB06-1045


IDO1 Probe for Cancer Immunotherapy

The compound's reported IDO1 IC₅₀ of 78 nM positions it as a sub-micromolar enzymatic inhibitor suitable for use as a starting scaffold in IDO1-targeted probe development [1]. Its 6-chloroindole-ethyl-meta-tetrazole architecture offers a chemotype distinct from the imidazo-isoindole and hydroxyamidine classes that dominate clinical-stage IDO1 programs, potentially providing a complementary tool for exploring alternative IDO1 binding modes or overcoming resistance liabilities [2].

MDM2-p53 Inhibitor Library Enrichment

Given that 6-chloroindole is a crystallographically validated anchor for MDM2 pocket engagement [1], and that 1,5-disubstituted tetrazoles within this scaffold class have yielded potent MDM2-p53 inhibitors with Ki values reaching 20 nM after optimization [2], this compound is an appropriate inclusion in focused libraries aimed at discovering or optimizing non-peptidic MDM2 antagonists for p53 wild-type oncology indications [1][2].

ADME Physicochemical Comparator

With a calculated logP of 2.95, logD of 2.95, PSA of 107.66 Ų, and a single hydrogen-bond donor, the compound occupies a defined physicochemical space within the indole-tetrazole benzamide class [1]. Procurement of this compound alongside its para- and ortho-tetrazole positional isomers, as well as the des-chloro indole analog, enables systematic structure–property relationship (SPR) studies to deconvolute the contributions of substitution pattern to solubility, permeability, and metabolic stability [1][2].

P2X3/P2X2/3 Antagonist Screening

The compound falls within the generic structural scope of tetrazole-substituted arylamide derivatives claimed as P2X3 and/or P2X2/3 purinergic receptor antagonists in patent families including US8476457B2 and EP-2445897 [1][2]. For pain, genitourinary, or inflammatory disease programs targeting purinergic signaling, the compound represents a concrete exemplar suitable for inclusion in P2X3/P2X2/3 screening cascades, with the meta-tetrazole and 6-chloroindole features providing structural differentiation from the exemplified indazole and benzimidazole arylamides in the same patent family [1][2].

Application
Selection Property
Validation Focus
IDO1 probe development
6-chloroindole-ethyl-meta-tetrazole scaffold
IDO1 enzymatic inhibition assay
MDM2-p53 interaction studies
6-chloroindole anchor motif
MDM2 binding pocket engagement
Physicochemical property studies
Meta-tetrazole benzamide architecture
Isomer-specific logP/PSA profiling
P2X3/P2X2/3 receptor screening
Arylamide chemotype
Purinergic receptor binding assays
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